molecular formula C6H4S B14661304 Thiirane, cis-2,3-diethynyl- CAS No. 50555-56-1

Thiirane, cis-2,3-diethynyl-

Cat. No.: B14661304
CAS No.: 50555-56-1
M. Wt: 108.16 g/mol
InChI Key: ZEODDVBXGCQFTC-UHFFFAOYSA-N
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Description

Thiirane, cis-2,3-diethynyl- is a sulfur-containing heterocyclic compound with the molecular formula C₆H₄S It is a stereoisomer of thiirane, characterized by the presence of two ethynyl groups at the 2 and 3 positions in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiirane, cis-2,3-diethynyl- can be synthesized through several methods. One common approach involves the reaction of ethylene carbonate with potassium thiocyanate (KSCN) to produce ethylene sulfide, which can then be further modified to introduce the ethynyl groups . Another method involves the use of thiourea in a deep eutectic solvent to generate thiiranes from epoxides .

Industrial Production Methods

Industrial production of thiirane compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Thiirane, cis-2,3-diethynyl- undergoes various chemical reactions, including:

    Oxidation: Thiiranes can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of thiiranes can lead to the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom, leading to the formation of various substituted thiiranes.

Common Reagents and Conditions

Common reagents used in the reactions of thiirane, cis-2,3-diethynyl- include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Thiourea, amines.

Major Products

The major products formed from the reactions of thiirane, cis-2,3-diethynyl- include sulfoxides, sulfones, thiols, thioethers, and various substituted thiiranes .

Mechanism of Action

The mechanism of action of thiirane, cis-2,3-diethynyl- involves its interaction with various molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

50555-56-1

Molecular Formula

C6H4S

Molecular Weight

108.16 g/mol

IUPAC Name

2,3-diethynylthiirane

InChI

InChI=1S/C6H4S/c1-3-5-6(4-2)7-5/h1-2,5-6H

InChI Key

ZEODDVBXGCQFTC-UHFFFAOYSA-N

Canonical SMILES

C#CC1C(S1)C#C

Origin of Product

United States

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